![molecular formula C12H15NO4 B5816459 5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B5816459.png)
5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid
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Overview
Description
5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid is a versatile chemical compound with a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol . This compound is known for its unique structural properties, which make it suitable for various applications in scientific research, including drug development, materials synthesis, and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid typically involves the acylation of 5-hydroxy-2-aminobenzoic acid with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the 3-methylbutanoyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of 5-hydroxy-2-[(3-methylbutanoyl)amino]benzaldehyde or 5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic ketone.
Reduction: Formation of 5-hydroxy-2-[(3-methylbutanoyl)amino]benzyl alcohol.
Substitution: Formation of 5-halo-2-[(3-methylbutanoyl)amino]benzoic acid.
Scientific Research Applications
Chemical Applications
Synthesis Building Block
5-Hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in synthetic chemistry.
Table 1: Chemical Reactions of this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts hydroxyl to carbonyl groups | KMnO₄, CrO₃ |
Reduction | Reduces carbonyl to alcohols | LiAlH₄, NaBH₄ |
Substitution | Substitutes functional groups | SOCl₂, PBr₃ |
Biological Applications
Biochemical Studies
In biological research, this compound is employed to investigate enzyme interactions and metabolic pathways. Its structural features allow it to mimic substrates or inhibitors in biochemical assays.
Therapeutic Potential
Recent studies have highlighted its potential therapeutic effects, particularly in anti-inflammatory and analgesic contexts. The compound's derivatives have shown promising results in analgesic activity through various in-vivo tests.
Case Study: Analgesic Activity Evaluation
A study assessed the analgesic effects of this compound derivatives using the acetic acid-induced writhing test in mice. Results indicated a significant reduction in pain response compared to control groups, suggesting strong anti-nociceptive properties .
Medicinal Applications
Drug Development
The compound is being explored for its role in developing non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives have been designed to improve bioavailability and reduce side effects associated with traditional NSAIDs.
Table 2: Pharmacokinetic Properties of Derivatives
Compound Name | Bioavailability (%) | Binding Affinity (kcal/mol) |
---|---|---|
PS1 | 91.95 | -5.53 |
PS2 | 20.70 | -6.20 |
PS3 | 31.04 | -6.80 |
The pharmacokinetic properties were evaluated using computational techniques alongside experimental studies, indicating the potential for these derivatives to serve as safer alternatives to existing pain medications .
Industrial Applications
Material Development
In industry, this compound is utilized in the formulation of new materials with specific properties such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid is unique due to its specific structural features, such as the presence of both hydroxyl and 3-methylbutanoyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these properties are essential .
Biological Activity
5-Hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C_{13}H_{17}N_{1}O_{3}
- Molecular Weight : 235.28 g/mol
- CAS Number : Not specified in the search results.
This compound's structure suggests potential interactions with various biological targets, which are critical for its activity.
1. Anticancer Activity
Recent studies have indicated that derivatives of PABA exhibit significant anticancer properties. For instance, analogs have demonstrated inhibition of cancer cell proliferation across various lines, including MCF-7 and A549. The IC50 values for some compounds in these studies ranged from 3.0 µM to over 20 µM, indicating promising therapeutic potential against cancer cells .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 22.54 | |
Benzamide derivatives of PABA | A549 | 3.0 | |
Other PABA derivatives | Various | <10 |
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and other diseases. For example, it may inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative disorders such as Alzheimer's disease. The inhibition potency was comparable to known inhibitors like donepezil .
3. Anti-inflammatory Effects
Preliminary data suggest that this compound may possess anti-inflammatory properties. Compounds derived from PABA have been shown to inhibit cyclooxygenases (COX), particularly COX-2, which is involved in inflammatory processes .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : By binding to active sites of enzymes like AChE and COX, the compound may reduce the enzymatic activity associated with inflammation and cancer progression.
- Induction of Apoptosis : Some studies indicate that PABA derivatives can induce apoptosis in cancer cells, potentially through caspase activation pathways .
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of various PABA derivatives on human cancer cell lines. The results demonstrated significant growth inhibition with several compounds showing IC50 values below 10 µM, indicating high potency against tumor cells .
- In Vivo Models : Animal studies are necessary to confirm the efficacy observed in vitro. Preliminary findings suggest that compounds similar to this compound may alter tumor growth rates in murine models, although detailed results were not provided in the search results.
Properties
IUPAC Name |
5-hydroxy-2-(3-methylbutanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7(2)5-11(15)13-10-4-3-8(14)6-9(10)12(16)17/h3-4,6-7,14H,5H2,1-2H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLBEPZOOKEWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.